

Spectroscopic Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide

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Compound of Interest

Compound Name: 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

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This technical guide provides an in-depth overview of the spectroscopic data for **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** (AHM), a common crosslinking agent and monomer used in polymer chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, offering a comprehensive resource for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular identity of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate**. The analysis provides key data points for verifying the compound's elemental composition and molecular weight.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₅	[1] [2]
Molecular Weight	214.22 g/mol	[2]
Exact Mass	214.084124 g/mol	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of AHM.

Spectra are typically recorded in deuterated chloroform (CDCl_3)[2].

^1H NMR Spectroscopy

Proton NMR spectroscopy identifies the different types of protons and their neighboring environments within the AHM molecule. The vinyl protons of the acrylate and methacrylate groups, the protons of the propyl backbone, and the hydroxyl proton all show characteristic signals.

(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts for these functional groups.)

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~6.4	dd	1H	Acrylate Vinyl ($=\text{CH}_2$)
~6.1	dd	1H	Acrylate Vinyl ($-\text{CH}=$)
~5.8	dd	1H	Acrylate Vinyl ($=\text{CH}_2$)
~6.1	s	1H	Methacrylate Vinyl ($=\text{CH}_2$)
~5.6	s	1H	Methacrylate Vinyl ($=\text{CH}_2$)
~4.3	m	1H	Backbone ($-\text{CH}(\text{OH})-$)
~4.2	m	4H	Backbone ($-\text{CH}_2\text{O}-$)
~2.5-3.5	br s	1H	Hydroxyl (-OH)
~1.9	s	3H	Methacrylate Methyl (- CH_3)

^{13}C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum for AHM would show distinct peaks for the carbonyl carbons, vinyl carbons, the propyl backbone carbons, and the methyl carbon.

(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts.)

Chemical Shift (δ) ppm (Predicted)	Assignment
~167	Methacrylate Carbonyl (C=O)
~166	Acrylate Carbonyl (C=O)
~136	Methacrylate Quaternary Vinyl (=C(CH ₃)-)
~131	Acrylate Vinyl (-CH=)
~128	Acrylate Vinyl (=CH ₂)
~126	Methacrylate Vinyl (=CH ₂)
~68	Backbone (-CH(OH)-)
~66	Backbone (-CH ₂ -O-)
~65	Backbone (-CH ₂ -O-)
~18	Methacrylate Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of AHM[2]. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester functionalities, the hydroxyl group, and the carbon-carbon double bonds of the vinyl groups.

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~3000-3100	C-H (sp ²)	Stretching
~2850-3000	C-H (sp ³)	Stretching
~1720 (strong)	C=O (Ester)	Stretching
~1635	C=C (Alkene)	Stretching
~1450	C-H	Bending
~1160 (strong)	C-O (Ester)	Stretching

Experimental Protocols

While specific instrument parameters may vary, the following sections describe the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

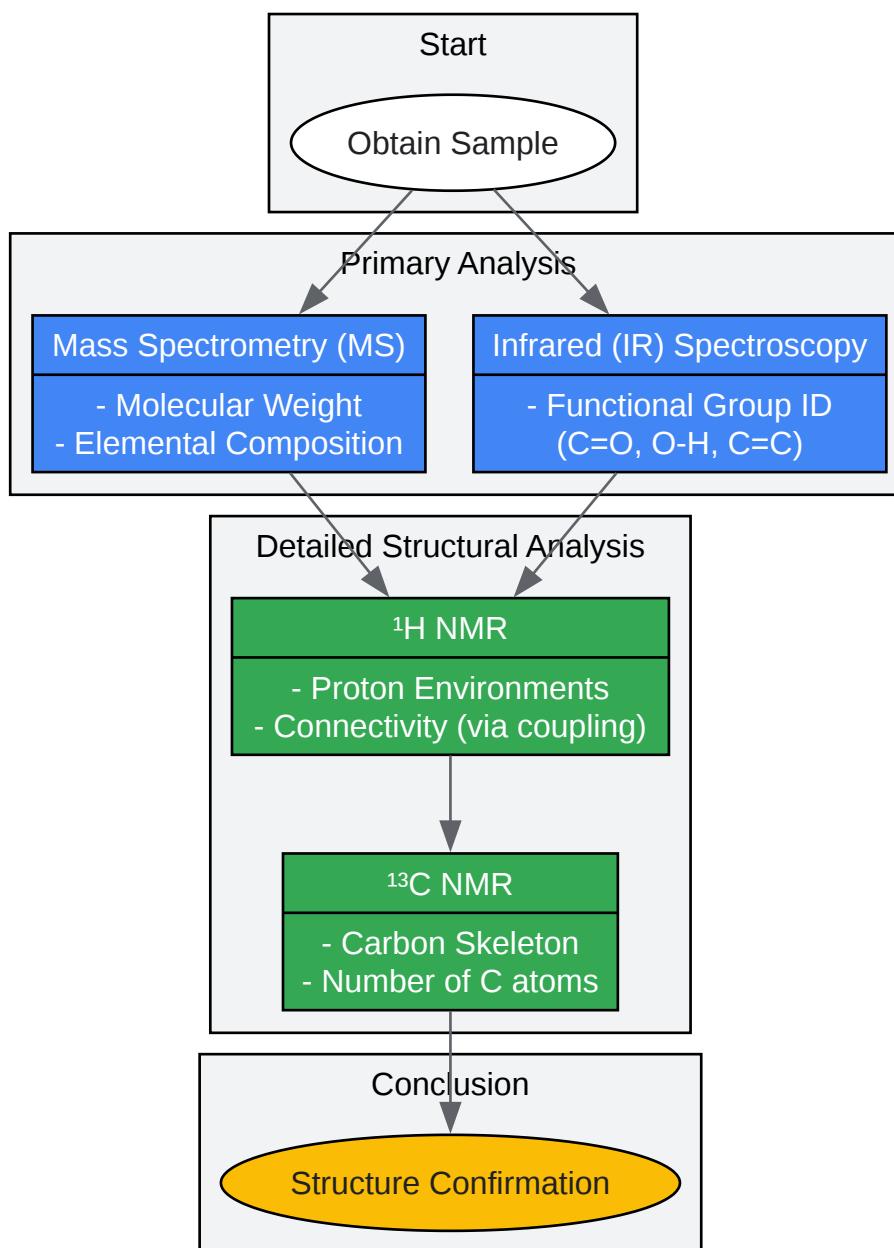
A background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded. A small drop of neat **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** liquid is then placed directly onto the crystal surface. For solid samples, pressure is applied to ensure optimal contact. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone, and dried.

Mass Spectrometry

For exact mass determination, high-resolution mass spectrometry (HRMS) is employed, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate**.



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Caption: Workflow for Spectroscopic Characterization.

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